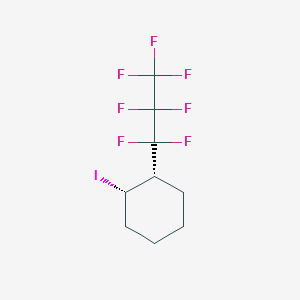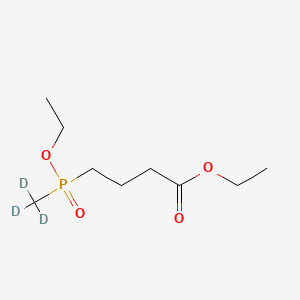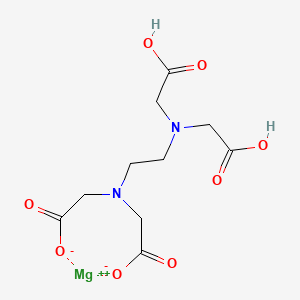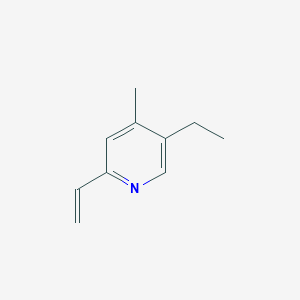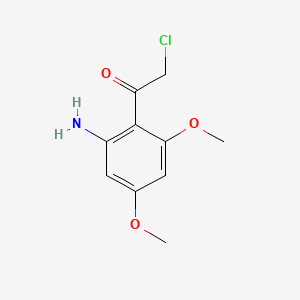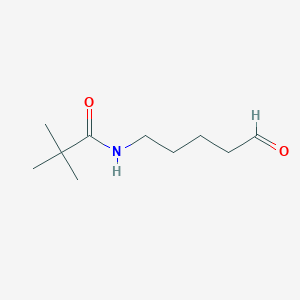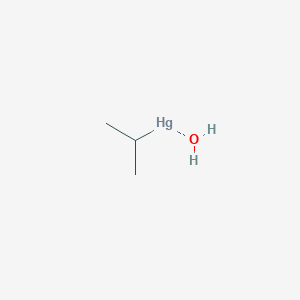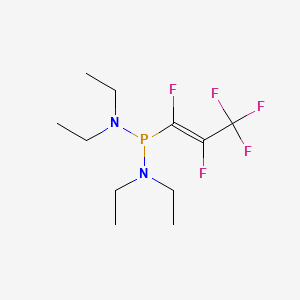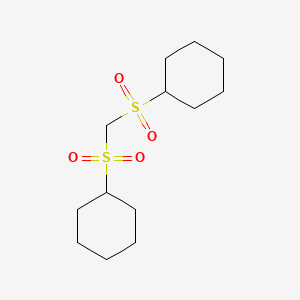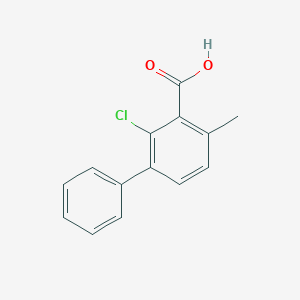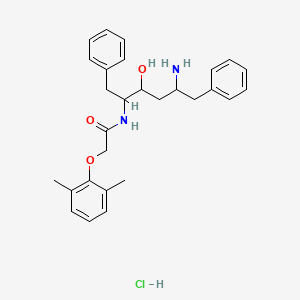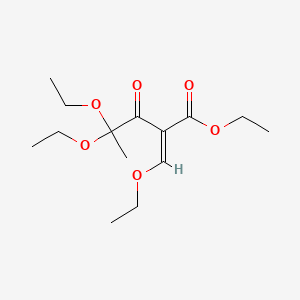
Pentanoic acid, 4,4-diethoxy-2-(ethoxymethylene)-3-oxo-, ethyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate is an organic compound with the molecular formula C13H22O6. It is characterized by the presence of multiple functional groups, including esters, ketones, and ethers. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically involves the use of sodium ethoxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl orthoformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves its reactivity with various reagents. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, targeting different molecular pathways. For instance, the ketone group can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.
Comparison with Similar Compounds
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be compared with similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the ethoxymethylene group.
Diethyl oxalate: Contains ester groups but lacks the ketone functionality.
Ethyl 2-oxovalerate: Similar but lacks the diethoxy and ethoxymethylene groups.
The uniqueness of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations.
Properties
CAS No. |
55130-45-5 |
|---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl (2E)-4,4-diethoxy-2-(ethoxymethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-6-17-10-11(13(16)18-7-2)12(15)14(5,19-8-3)20-9-4/h10H,6-9H2,1-5H3/b11-10+ |
InChI Key |
RDUACTOLQQHQBU-ZHACJKMWSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)C(C)(OCC)OCC)/C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C(C)(OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


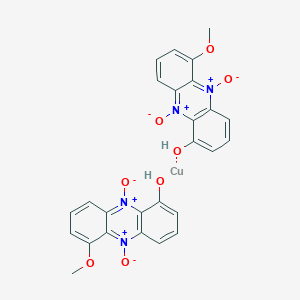
![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
